
5-Bromo-N1-methylbenzene-1,2-diamine
Overview
Description
5-Bromo-N1-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C7H9BrN2 . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a methylated amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Route Overview
The synthesis involves two critical steps:
- Nitro Precursor Synthesis : Formation of 5-bromo-N-methyl-2-nitroaniline from 4-bromo-2-fluoro-1-nitrobenzene and methylamine.
- Nitro Reduction : Catalytic reduction of the nitro group to a diamine.
Nitro Precursor Synthesis
Key Reaction :
$$ \text{4-Bromo-2-fluoro-1-nitrobenzene + Methylamine} \rightarrow \text{5-Bromo-N-methyl-2-nitroaniline} $$
Table 1: Conditions for Nitro Precursor Synthesis
Solvent | Temperature | Time | Yield (%) | Reference |
---|---|---|---|---|
Ethanol | 20°C | 48h | 99 | |
THF/MeOH | 45°C | 12h | 98 | |
DCM/K₂CO₃ | 20°C | 16h | 95 |
Mechanism : Methylamine displaces fluorine via nucleophilic aromatic substitution, forming the nitro intermediate. Yields exceed 95% under optimized conditions.
Nitro Group Reduction Methods
The nitro group is reduced to a diamine using metals or hydrides. Below are key methods:
Iron-Catalyzed Reduction
Conditions :
- Catalyst : Fe powder
- Solvent : AcOH/H₂O/EtOAc
- Temperature : 50–80°C
- Time : 4–6h
Example :
$$ \text{5-Bromo-N-methyl-2-nitroaniline + Fe} \xrightarrow{\text{AcOH/H₂O}} \text{5-Bromo-N1-methylbenzene-1,2-diamine} $$
Table 2: Iron-Based Reduction Variants
Additive | Temperature | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
NH₄Cl | 75°C | 12 | 78 | |
None | 80°C | 4 | 97 |
Advantages : High yield, scalable for industrial use.
Zinc-Catalyzed Reduction
Conditions :
- Catalyst : Zinc dust
- Solvent : MeOH/H₂O
- Temperature : 20°C
- Time : 1–2h
Example :
$$ \text{5-Bromo-N-methyl-2-nitroaniline + Zn} \xrightarrow{\text{MeOH/H₂O}} \text{this compound} $$
Table 3: Zinc-Based Reduction Efficiency
Solvent | Temperature | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
MeOH/H₂O | 20°C | 1 | 93 | |
EtOH/H₂O | 20°C | 2.25h | 85 |
Advantages : Mild conditions, rapid reaction.
Sodium Dithionite Reduction
Conditions :
- Catalyst : Na₂S₂O₄
- Solvent : MeOH/H₂O
- Temperature : 60°C
- Time : 12h
Example :
$$ \text{5-Bromo-N-methyl-2-nitroaniline + Na₂S₂O₄} \xrightarrow{\text{MeOH/H₂O}} \text{this compound} $$
Optimization Strategies
Catalyst Selection
Catalyst | Advantages | Limitations |
---|---|---|
Fe | High yield (97%), cost-effective | Requires acidic conditions |
Zn | Mild conditions, fast reaction | Lower yield (85–93%) |
SnCl₂ | Simple workup, no inert gas | Moderate efficiency |
Solvent Effects
- Polar aprotic solvents (THF, DCM): Enhance reaction rates.
- Protic solvents (MeOH, EtOH): Improve catalyst solubility.
Purification and Characterization
Purification Steps :
- Extraction : EtOAc/H₂O partitioning.
- Column Chromatography : Silica gel (EA:PE = 1:2).
- Crystallization : Ethyl alcohol recrystallization.
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 6.53 (dd), 6.45 (d), 6.41 (d), 4.89 (q), 4.61 (s), 2.69 (d).
- LC-MS : m/z 202.1 [M+H]⁺.
Industrial-Scale Production
Key Considerations :
- Catalyst Recovery : Fe-based methods allow reuse.
- Continuous Flow Synthesis : Enhances safety and throughput.
- Waste Management : Neutralization of acidic byproducts.
Comparative Analysis of Methods
Table 4: Reduction Method Comparison
Method | Yield (%) | Temperature | Time (h) | Reference |
---|---|---|---|---|
Fe (AcOH) | 97 | 80°C | 4 | |
Zn (MeOH) | 93 | 20°C | 1 | |
SnCl₂ (EtOH) | ~85 | Reflux | 2.5 | |
Na₂S₂O₄ | Crude | 60°C | 12 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-N1-methylbenzene-1,2-diamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amine groups, potentially forming secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
5-Bromo-N1-methylbenzene-1,2-diamine serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, making it a versatile building block in organic synthesis. Common reactions include:
- Nucleophilic Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
- Oxidation and Reduction Reactions: The compound can also be oxidized to form quinones or reduced to generate amines, expanding its utility in synthetic chemistry.
Medicinal Chemistry
Potential Drug Development:
Research indicates that this compound has potential applications in drug discovery, particularly in targeting cancer and infectious diseases. Key findings include:
- Anticancer Activity: Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, its effect on human neuroblastoma cells suggests a role in modulating amyloid precursor protein metabolism, which is relevant for Alzheimer's disease.
- Antimicrobial Properties: Preliminary investigations reveal that it exhibits inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.
Material Science
Synthesis of Advanced Materials:
In material science, this compound is utilized in the development of polymers and materials with specific electronic or optical properties. Its unique structure allows for tailored interactions within material matrices, contributing to advancements in fields such as electronics and photonics .
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Neuroblastoma Cell Study: Research published in Acta demonstrated that this compound modulates APP metabolism in neuroblastoma cells. This finding positions it as a candidate for therapeutic development against neurodegenerative diseases like Alzheimer's .
- Antibacterial Testing: A study conducted by Sigma-Aldrich assessed its antibacterial properties against common pathogens. The results indicated promising activity that warrants further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of 5-Bromo-N1-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and the amine groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include electrophilic and nucleophilic substitution reactions .
Comparison with Similar Compounds
- 4-Bromo-N1-methylbenzene-1,2-diamine
- 3-Bromo-N1-methylbenzene-1,2-diamine
- N1-methylbenzene-1,2-diamine
Comparison:
- 5-Bromo-N1-methylbenzene-1,2-diamine is unique due to the position of the bromine atom, which influences its reactivity and applications.
- Compared to 4-Bromo-N1-methylbenzene-1,2-diamine , the position of the bromine atom in the 5-position can lead to different chemical properties and reactivity.
- 3-Bromo-N1-methylbenzene-1,2-diamine has the bromine atom in a different position, which can affect its interaction with other molecules.
- N1-methylbenzene-1,2-diamine lacks the bromine atom, making it less reactive in certain types of chemical reactions .
Biological Activity
5-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 337915-79-4) is an organic compound notable for its unique structural features and significant biological activities. This compound consists of a bromine atom and two amine groups attached to a benzene ring, which influences its reactivity and interactions with biological systems.
- Molecular Formula : C7H9BrN2
- Molecular Weight : 201.06 g/mol
- Structure : The compound features a bromine atom at the 5-position of the benzene ring and a methylated amine group at the N1 position.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and the inhibition can lead to significant pharmacological implications:
- CYP1A2 Inhibition : The compound has been shown to inhibit CYP1A2, which may alter the metabolism of various drugs, potentially leading to increased efficacy or toxicity depending on the context of co-administration with other pharmaceuticals .
Interaction with Biological Systems
Studies indicate that this compound can form covalent bonds with enzyme active sites, thereby inhibiting their activity. This characteristic is vital for understanding its potential therapeutic effects or toxicological implications in biological systems.
Pharmacokinetics
This compound exhibits certain pharmacokinetic properties that are essential for its biological activity:
- Blood-Brain Barrier Permeability : The compound is classified as a BBB permeant, suggesting it can cross the blood-brain barrier and potentially affect central nervous system functions .
- P-glycoprotein Substrate : It is not a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body .
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional similarities with related compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
6-Chloro-N1-methylbenzene-1,2-diamine | Chlorine substitution instead of bromine | Different halogen affects reactivity |
4-Bromo-N1-methylbenzene-1,2-diamine | Bromination at the para position | Variation in substitution pattern |
5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine | Fluorine substitution | Fluorine's electronegativity alters properties |
The uniqueness of this compound lies in its specific combination of bromination and methylation on the benzene ring, which enhances its biochemical interactions compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of this compound:
- In vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits CYP1A2 activity in human liver microsomes, leading to altered drug metabolism profiles for substrates of this enzyme .
- Toxicological Assessments : Toxicity studies revealed that while it exhibits enzyme inhibition properties beneficial in certain therapeutic contexts, it may also pose risks if used alongside other medications metabolized by CYP enzymes. Careful consideration is necessary when evaluating its use in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-N1-methylbenzene-1,2-diamine, and how can reaction conditions be optimized?
- Methodology : A common approach involves alkylation of benzene-1,2-diamine derivatives. For example, substituting 1-bromopropane with brominated reagents in ethanol/pyridine under reflux for 6 hours (as demonstrated for analogous compounds) . Optimization includes adjusting solvent polarity, reaction temperature, and stoichiometry of the brominating agent. Purity (>95%) can be achieved via column chromatography or recrystallization, as seen in related diamine syntheses .
Q. How can researchers verify the structural integrity and purity of synthesized this compound?
- Analytical Tools :
- NMR : Confirm substitution patterns (e.g., aromatic protons, methyl group integration).
- IR : Identify NH stretching bands (~3350-3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Melting Point : Compare observed values (e.g., 63–64°C for 5-Bromo-3-methylbenzene-1,2-diamine) with literature data .
- Mass Spectrometry : Validate molecular weight (e.g., 201.06 g/mol for the unprotonated form) .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust, as diamines often form hazardous aerosols. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation, based on safety data for N-methylbenzene-1,2-diamine analogs .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and methyl substituents influence the reactivity of this compound in coordination chemistry?
- Mechanistic Insight : The bromo group acts as an electron-withdrawing substituent, potentially enhancing the Lewis basicity of the amino groups. Steric hindrance from the methyl group may restrict access to metal centers, as observed in trans-cyclopentane-1,2-diamine ligand systems . Computational modeling (DFT) can predict coordination geometries and binding energies.
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound derivatives?
- Data Validation :
- Purity Analysis : Use HPLC or GC to rule out impurities causing discrepancies .
- Polymorphism Screening : Perform X-ray crystallography to identify crystal packing variations, as seen in benzene-1,2-diamine salts .
- Solvent Effects : Solubility differences may arise from solvent polarity (e.g., water vs. ethanol) .
Q. How can this compound serve as a precursor for bioactive or functional materials?
- Applications :
- Pharmaceuticals : Functionalize via Schiff base formation (e.g., with aldehydes) to create antimicrobial agents, as demonstrated for cyclohexane-1,2-diamine derivatives .
- Polymer Chemistry : Incorporate into polyimides for thermally stable films, leveraging methods from chlorinated diamine syntheses .
- Catalysis : Design chiral ligands by modifying the diamine backbone, inspired by trans-cyclohexane-1,2-diamine applications .
Properties
IUPAC Name |
4-bromo-2-N-methylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHSCZQLLEPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480070 | |
Record name | 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337915-79-4 | |
Record name | 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-N-methylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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